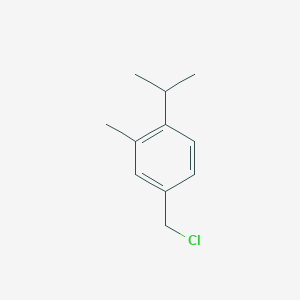

4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene

Description

4-(Chloromethyl)-2-methyl-1-(propan-2-yl)benzene is an aromatic hydrocarbon derivative featuring a benzene ring substituted with three distinct groups: a chloromethyl (–CH₂Cl) group at the para position (C4), a methyl (–CH₃) group at the ortho position (C2), and an isopropyl (–CH(CH₃)₂) group at the meta position (C1). This arrangement creates a sterically hindered environment due to the bulky isopropyl group while introducing electrophilic reactivity via the chloromethyl moiety. The compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where chloromethyl groups serve as precursors for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

Properties

IUPAC Name |

4-(chloromethyl)-2-methyl-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-8(2)11-5-4-10(7-12)6-9(11)3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGIEVGHPLGNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene typically involves the chloromethylation of 2-methyl-1-propan-2-ylbenzene. One common method is the reaction of 2-methyl-1-propan-2-ylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted benzyl derivatives depending on the nucleophile used.

Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The major product is 2-methyl-1-propan-2-ylbenzene.

Scientific Research Applications

4-(Chloromethyl)-2-methyl-1-(propan-2-yl)benzene, also known as a chloromethyl derivative of a substituted aromatic compound, has garnered interest in various scientific research applications. This article delves into its applications, particularly in organic synthesis, materials science, and potential medicinal uses.

Building Block for Complex Molecules

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its chloromethyl group can be replaced with various nucleophiles, allowing for the construction of diverse chemical architectures. For instance, reactions with amines or alcohols can yield amine or ether derivatives, respectively, which are valuable in pharmaceutical chemistry.

Synthesis of Polymers

The compound can be utilized in polymer chemistry to create functionalized polymers. By copolymerizing it with other monomers, researchers can develop materials with tailored properties for specific applications, such as drug delivery systems or advanced coatings.

Ligands in Coordination Chemistry

4-(Chloromethyl)-2-methyl-1-(propan-2-yl)benzene can act as a ligand in coordination chemistry. Its ability to coordinate with transition metals opens avenues for synthesizing metal complexes that have applications in catalysis and materials science.

Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of this compound may exhibit properties suitable for use in OLEDs. The incorporation of electron-donating or electron-withdrawing groups can modify the electronic properties of the resulting materials, enhancing their efficiency and stability in light-emitting applications.

Liquid Crystal Displays (LCDs)

The unique structural features of 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene derivatives make them candidates for liquid crystal applications. Their ability to influence the alignment and behavior of liquid crystals can lead to improved performance in display technologies.

Anticancer Research

Preliminary studies suggest that compounds related to 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene may possess anticancer properties. Investigations into its biological activity have shown potential effects on cell proliferation and apoptosis in cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential.

Drug Development

The compound's reactivity allows it to serve as a scaffold for drug development. Modifications to its structure can lead to novel compounds with improved pharmacological profiles, targeting specific pathways involved in diseases such as cancer or metabolic disorders.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing derivatives of 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene demonstrated its utility as a precursor for developing anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that support further investigation into their therapeutic efficacy.

Case Study 2: Development of Functional Polymers

Another research effort utilized this compound to create functionalized polymers through radical polymerization techniques. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and advanced material formulations.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The isopropyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

The structural and functional attributes of 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene can be contextualized by comparing it with analogous aromatic compounds. Below is a detailed analysis of key similarities and differences:

Structural Analogues and Substituent Effects

A. 4-(2-Bromomethyl-4-Propyl-1,3-dioxolane-2-yl)-1,3-Dichlorobenzene ()

- Substituents : Bromomethyl (–CH₂Br) group, dioxolane ring, and dichloro substituents.

- Comparison : Replacing chloromethyl with bromomethyl increases molecular weight (354 g/mol vs. ~196 g/mol for the target compound) and alters reactivity (Br is a better leaving group). The dioxolane ring introduces rigidity and oxygen-based polarity, contrasting with the planar benzene ring in the target compound.

- Applications : Likely used in specialty chemicals or pesticide intermediates, similar to the target compound’s role .

B. 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene ()

- Substituents : Chloromethyl group, methoxy (–OCH₃) groups, and a branched alkyl chain.

- Comparison : Methoxy groups are electron-donating, activating the ring toward electrophilic substitution, whereas the target compound’s methyl and isopropyl groups are weakly electron-donating. The extended alkyl chain in this analogue enhances lipophilicity, impacting solubility and bioavailability.

- Applications : Explicitly cited as an intermediate in synthesizing renin inhibitors (e.g., Aliskiren), highlighting its pharmaceutical relevance .

C. 4-Methoxy-2-methyl-1-methylsulfanyl-benzene ()

- Substituents : Methoxy, methyl, and methylsulfanyl (–SCH₃) groups.

- Comparison : The methylsulfanyl group is polarizable and nucleophilic, differing from the chloromethyl group’s electrophilic nature. This compound’s electronic profile favors reactions like sulfoxidation, unlike the target compound’s propensity for SN2 substitutions .

Physical and Electronic Properties

| Compound | Molecular Formula | Key Substituents | Reactivity Profile | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₅Cl | –CH₂Cl, –CH₃, –CH(CH₃)₂ | Nucleophilic substitution, SN2 | Pharma intermediates, agrochemicals |

| 4-(2-Bromomethyl-dioxolane)-1,3-Dichlorobenzene | C₁₃H₁₄BrCl₂O₂ | –CH₂Br, dioxolane, –Cl | Halogen exchange, ring-opening | Pesticides, specialty chemicals |

| 4-Methoxy-2-methyl-1-methylsulfanyl-benzene | C₉H₁₂OS | –OCH₃, –SCH₃, –CH₃ | Sulfur-based reactions, oxidation | Organic synthesis, materials |

Biological Activity

4-(Chloromethyl)-2-methyl-1-(propan-2-yl)benzene, also known as 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene, is a compound with significant potential in various biological applications. Its structure includes a chloromethyl group that can interact with biomolecules, leading to diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a benzene ring with two isopropyl groups. This configuration influences its chemical reactivity and biological interactions. The chloromethyl moiety can form covalent bonds with nucleophilic sites in biomolecules, which is critical for its biological effects.

The biological activity of 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene primarily stems from its ability to engage in nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles (e.g., hydroxide ions, amines), leading to the formation of new compounds with potentially enhanced biological properties. Additionally, the hydrophobic nature imparted by the isopropyl groups may enhance the compound's binding affinity to molecular targets within cells.

Anticancer Activity

Research indicates that derivatives of compounds similar to 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene exhibit significant anticancer properties. For instance, studies have shown that certain substituted benzene derivatives demonstrate cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . The mechanism often involves cell cycle arrest and induction of apoptosis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with key enzymes involved in cancer progression and other diseases. For example, it has shown inhibitory potency against histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer cells .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, indicating a potential application in treating infections .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have reported IC50 values for related compounds against tumor cell lines ranging from 1.42 µM to 9.27 µM, showcasing their effectiveness in inhibiting cell proliferation .

- Enzyme Interaction : A study examining enzyme-inhibitory activity found that compounds with similar structures effectively inhibited HDACs, suggesting potential therapeutic applications in cancer treatment .

- Synthesis and Modification : The synthesis of new derivatives based on the core structure of 4-(chloromethyl)-2-methyl-1-(propan-2-yl)benzene has led to the discovery of compounds with enhanced biological activity, further supporting its role as a valuable scaffold in drug development .

Data Table: Biological Activity Summary

| Biological Activity | Target Cell Lines | IC50 Values (µM) | Notes |

|---|---|---|---|

| Anticancer | HeLa | 1.42 | Induces apoptosis |

| Anticancer | Caco-2 | 9.27 | Cell cycle arrest |

| Enzyme Inhibition | HDAC | Not specified | Potential therapeutic target |

| Antimicrobial | Various Bacteria | Not specified | Preliminary evidence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.